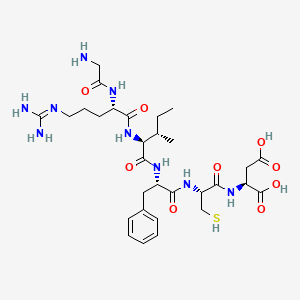![molecular formula C17H35ClO2Si B14249883 2-[(Trimethylsilyl)oxy]tetradecanoyl chloride CAS No. 188868-41-9](/img/structure/B14249883.png)
2-[(Trimethylsilyl)oxy]tetradecanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Trimethylsilyl)oxy]tetradecanoyl chloride is a chemical compound with the molecular formula C17H35ClO2Si. It is a derivative of tetradecanoyl chloride, where a trimethylsilyl group is attached to the oxygen atom. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)oxy]tetradecanoyl chloride typically involves the reaction of tetradecanoyl chloride with trimethylsilyl alcohol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Tetradecanoyl chloride+Trimethylsilyl alcohol→2-[(Trimethylsilyl)oxy]tetradecanoyl chloride+Hydrogen chloride
The reaction is usually performed in the presence of a base, such as pyridine, to neutralize the hydrogen chloride formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Trimethylsilyl)oxy]tetradecanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form tetradecanoic acid and trimethylsilanol.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Bases: Pyridine, triethylamine
Solvents: Anhydrous solvents like dichloromethane, tetrahydrofuran
Major Products Formed
Substitution: Formation of amides, esters, and thioesters
Hydrolysis: Formation of tetradecanoic acid and trimethylsilanol
Reduction: Formation of the corresponding alcohol
Applications De Recherche Scientifique
2-[(Trimethylsilyl)oxy]tetradecanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug delivery systems and prodrugs.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(Trimethylsilyl)oxy]tetradecanoyl chloride involves the reactivity of the acyl chloride group. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The trimethylsilyl group provides steric protection and can be removed under specific conditions to reveal the reactive hydroxyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetradecanoyl chloride: Lacks the trimethylsilyl group and is more reactive towards nucleophiles.
2-[(Trimethylsilyl)oxy]acetyl chloride: A shorter-chain analog with similar reactivity.
2-[(Trimethylsilyl)oxy]hexadecanoyl chloride: A longer-chain analog with similar properties.
Uniqueness
2-[(Trimethylsilyl)oxy]tetradecanoyl chloride is unique due to the presence of the trimethylsilyl group, which provides steric protection and can be selectively removed. This feature allows for controlled reactivity and makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
188868-41-9 |
|---|---|
Formule moléculaire |
C17H35ClO2Si |
Poids moléculaire |
335.0 g/mol |
Nom IUPAC |
2-trimethylsilyloxytetradecanoyl chloride |
InChI |
InChI=1S/C17H35ClO2Si/c1-5-6-7-8-9-10-11-12-13-14-15-16(17(18)19)20-21(2,3)4/h16H,5-15H2,1-4H3 |
Clé InChI |
RPIACJHSUNKXFE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C(=O)Cl)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenamine, 2-[(2-ethylhexyl)thio]-](/img/structure/B14249812.png)

![4-hydroxy-3-[C-methyl-N-(4-phenyldiazenylphenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B14249822.png)
![[(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249829.png)
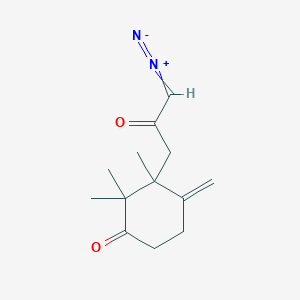
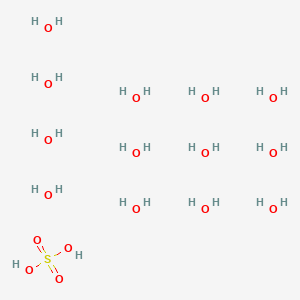
![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)
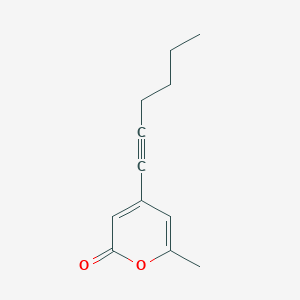
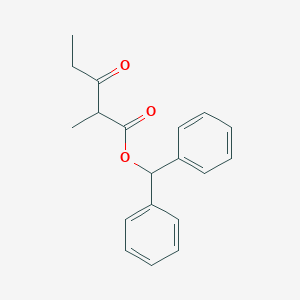
![2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate](/img/structure/B14249872.png)
![Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate](/img/structure/B14249874.png)
